

Commercial suppliers of 2-Chloro-6-methylthiophenol

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Compound of Interest

Compound Name: 2-Chloro-6-methylthiophenol

Cat. No.: B098659

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An In-depth Technical Guide to **2-Chloro-6-methylthiophenol** for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **2-Chloro-6-methylthiophenol**, a key reagent in various chemical syntheses. It is intended for researchers, scientists, and professionals in the field of drug development and other chemical industries who require a reliable source of this compound. This document outlines commercial suppliers, key chemical data, a representative synthetic protocol, and a standard quality control methodology.

Commercial Availability and Specifications

Sourcing high-quality **2-Chloro-6-methylthiophenol** is crucial for reproducible research and manufacturing. A variety of chemical suppliers offer this compound in different grades and quantities. The following table summarizes the offerings from several prominent commercial vendors.

Supplier	Product Name	CAS Number	Purity/Grade	Available Quantities
Thermo Fisher Scientific (Alfa Aesar)	2-Chloro-6-methylthiophenol	18858-05-4	96%	1g, 5g, 25g[1][2]
Fluorochem	2-Chloro-6-methylthiophenol	18858-05-4	Not specified	Not specified[2]
AOBChem (via Sigma-Aldrich)	2-chloro-6-(methylthio)phenol	66624-04-2	95%	Not specified[3]
Hunan Chemfish Pharmaceutical Co., Ltd.	2-Chloro-6-(methylthio)toluene	82961-52-2	99% min (Industrial Grade)	Metric Ton Scale[4]
Biosynth	2-Chloro-6-methylthiophenol	18858-05-4	Not specified	Not specified[5]

Note: Some suppliers may list related compounds or isomers. Researchers should verify the exact specifications with the supplier before purchase.

Physicochemical Data

The following table summarizes key physicochemical properties of **2-Chloro-6-methylthiophenol**, compiled from various sources.

Property	Value	Source
Molecular Formula	C ₇ H ₇ ClS	PubChem[6]
Molecular Weight	158.65 g/mol	PubChem[6]
IUPAC Name	2-chloro-6-methylbenzenethiol	PubChem[6]
Appearance	Clear colorless to yellow liquid	Thermo Fisher Scientific[1]
Boiling Point	135 °C	Biosynth[5]
Refractive Index	1.5920-1.5980 @ 20°C	Thermo Fisher Scientific[1]
SMILES	<chem>CC1=C(C(=CC=C1)Cl)S</chem>	PubChem[6]
InChIKey	WNRLJMYSWRBJIG-UHFFFAOYSA-N	PubChem[6]

Experimental Protocols

While specific experimental procedures are highly dependent on the desired downstream application, this section provides a representative synthetic protocol adapted from related methodologies and a standard analytical procedure for quality control.

Representative Synthesis via Diazotization of an Aniline Precursor

This protocol is a generalized method for the synthesis of thiophenols from an aniline precursor, adapted from a patented industrial process for a related compound. Caution: This reaction should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Objective: To synthesize **2-Chloro-6-methylthiophenol** from 2-chloro-6-methylaniline.

Materials:

- 2-chloro-6-methylaniline
- Concentrated Hydrochloric Acid (HCl)

- Sodium Nitrite (NaNO_2)
- Sodium Sulfide (Na_2S) or Sodium Hydrosulfide (NaSH)
- Deionized Water
- Ice
- Organic Solvent (e.g., Diethyl Ether or Dichloromethane)
- Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate (MgSO_4)

Procedure:

- Diazotization:
 - In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-chloro-6-methylaniline to a solution of concentrated hydrochloric acid and water.
 - Cool the mixture to 0-5 °C in an ice-salt bath.
 - Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
 - After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
- Thiolation:
 - In a separate reaction vessel, prepare a solution of sodium sulfide or sodium hydrosulfide in water.
 - Slowly add the cold diazonium salt solution to the sulfide/hydrosulfide solution. Vigorous nitrogen evolution will be observed. Maintain the temperature of the receiving flask below 20 °C.

- After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
- Work-up and Purification:
 - Acidify the reaction mixture with a mineral acid (e.g., HCl) to protonate the thiophenolate.
 - Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
 - Combine the organic extracts and wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
 - Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude **2-Chloro-6-methylthiophenol**.
 - The crude product can be further purified by vacuum distillation.

Quality Control by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for assessing the purity of **2-Chloro-6-methylthiophenol** using GC-MS, a technique widely used for the analysis of volatile and semi-volatile organic compounds.^[4]

Objective: To determine the purity of a **2-Chloro-6-methylthiophenol** sample and identify any potential impurities.

Instrumentation and Materials:

- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
- Appropriate GC column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms)
- High-purity Helium as carrier gas
- Sample of **2-Chloro-6-methylthiophenol**

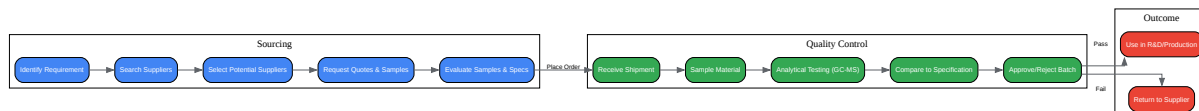
- High-purity solvent for dilution (e.g., Dichloromethane or Hexane)
- Volumetric flasks and syringes

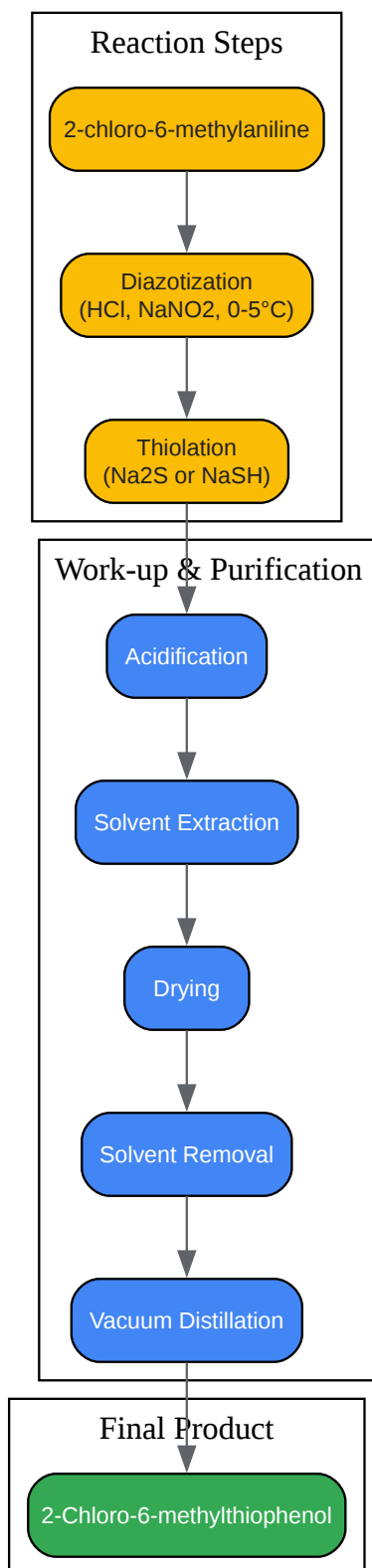
Procedure:

- Sample Preparation:
 - Prepare a stock solution of the **2-Chloro-6-methylthiophenol** sample in the chosen solvent at a concentration of approximately 1 mg/mL.
 - Perform serial dilutions to prepare working standards at appropriate concentrations for calibration.
- GC-MS Analysis:
 - Set up the GC-MS instrument with an appropriate temperature program for the oven, injector, and transfer line. A typical starting point would be an initial oven temperature of 50-70°C, held for a few minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-300°C.
 - Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400) in electron ionization (EI) mode.
 - Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.
- Data Analysis:
 - Analyze the resulting chromatogram to determine the retention time of the main peak corresponding to **2-Chloro-6-methylthiophenol**.
 - Examine the mass spectrum of the main peak and compare it to a reference spectrum to confirm the identity of the compound.
 - Calculate the purity of the sample by integrating the peak area of **2-Chloro-6-methylthiophenol** and dividing it by the total peak area of all components in the chromatogram (assuming similar response factors for impurities).

Visualized Workflows

To aid in the practical application of the information provided, the following diagrams illustrate key processes.





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